1-(3-Nitropyridin-4-yl)ethanol
Description
Properties
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAQKEXIDDTOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 1 3 Nitropyridin 4 Yl Ethanol and Its Nitropyridine Core
Reactivity of the Nitro Group in Pyridine (B92270) Systems
The nitro group is a versatile functional group that significantly activates the pyridine ring and can itself undergo various transformations. nih.gov Its strong electron-withdrawing nature makes it a key participant in a range of chemical reactions. nih.gov
The reduction of the nitro group on a pyridine ring is a fundamental transformation that can yield a variety of products depending on the reagents and reaction conditions. This process dramatically alters the electronic character of the substituent, converting a strongly electron-withdrawing group (NO₂) into a strongly electron-donating group (NH₂), which in turn modifies the reactivity of the pyridine ring. nih.gov
The reduction proceeds through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov A variety of reducing agents can be employed to achieve these transformations.
Common Reductive Pathways for Aromatic Nitro Groups
| Product | Typical Reagents | Reference |
|---|---|---|
| Anilines (Amines) | Catalytic hydrogenation (e.g., Pd/C, Raney Ni), Fe in acid, SnCl₂ | wikipedia.org |
| Hydroxylamines | Zinc dust and ammonium (B1175870) chloride, Diborane (for aliphatic) | wikipedia.org |
| Azo Compounds | Metal hydrides (can be a side product) | wikipedia.org |
For instance, catalytic hydrogenation is a widely used method for the reduction of nitroaromatics to their corresponding anilines. wikipedia.org Alternatively, metals in acidic media, such as iron, or other reagents like tin(II) chloride are effective for this conversion. wikipedia.org Milder conditions can be used to selectively obtain intermediate products like hydroxylamines. wikipedia.org
The presence of a nitro group dramatically facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring. wikipedia.org Pyridine itself is more reactive towards nucleophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which lowers the electron density of the ring. wikipedia.orgstackexchange.com The addition of a potent electron-withdrawing group like nitro further activates the ring for nucleophilic attack. wikipedia.orglibretexts.org
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. stackexchange.com
Elimination: The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the ring. mdpi.com
The nitro group is a powerful activator for SNAr reactions, especially when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org In the case of 3-nitropyridine (B142982) derivatives, the nitro group activates the 2, 4, and 6 positions towards nucleophilic attack. stackexchange.com
A specific type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), which allows for the substitution of hydrogen atoms in electron-deficient aromatic rings. acs.org This reaction is particularly useful for the functionalization of nitropyridines, including amination and alkylation. acs.orgrsc.org The VNS mechanism involves the addition of a nucleophile (carrying a leaving group) to the ring, followed by a base-induced β-elimination to restore aromaticity. acs.org
The primary role of the nitro group in the context of the 1-(3-nitropyridin-4-yl)ethanol system is as a strong activating group for nucleophilic attack due to its electron-withdrawing properties. nih.gov This activation facilitates reactions at positions ortho and para to the nitro group. nih.gov
Furthermore, the nitro group itself can function as a leaving group in SNAr reactions, particularly when the pyridine ring is highly electron-deficient. nih.govstackexchange.com The nitrite (B80452) anion (NO₂⁻) is a viable leaving group, and its departure is often seen in reactions with potent nucleophiles. stackexchange.com For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position can be displaced by a fluoride (B91410) ion. wikipedia.orgstackexchange.com The ability of the nitro group to act as a leaving group is enhanced by the stability of the departing nitrite ion and the electronic stabilization of the transition state. stackexchange.com
Transformations of the Pyridine Ring in 1-(3-Nitropyridin-4-yl)ethanol Derivatives
The pyridine ring, particularly when substituted with a nitro group, undergoes a distinct set of reactions.
Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org This reduced reactivity is due to several factors:
The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.org
In the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. The positive charge on the nitrogen further deactivates the ring towards attack by electrophiles. wikipedia.org
The presence of a nitro group, which is also strongly deactivating, makes electrophilic substitution on nitropyridines even more challenging. pearson.com When the reaction does occur, it requires harsh conditions and the substitution is directed to the positions least deactivated, typically the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org For a 3-nitropyridine, the incoming electrophile would be directed away from the positions influenced by the deactivating nitro group.
Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Reactivity Relative to Benzene | Favored Position of Substitution |
|---|---|---|
| Benzene | Standard | - |
| Pyridine | Much less reactive | 3 and 5 |
Amination of the nitropyridine ring is a key transformation for the synthesis of various derivatives. Given the electron-deficient nature of the ring, nucleophilic amination methods are generally employed.
One of the classic methods for aminating pyridine is the Chichibabin reaction, which involves reacting pyridine with sodium amide to form 2-aminopyridine (B139424). wikipedia.org This reaction highlights the susceptibility of the pyridine ring to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgstackexchange.com
For substituted nitropyridines, more specialized methods are often used. Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the regioselective amination of 3-nitropyridines. rsc.orgntnu.no Using aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, amination can be achieved with good yields, typically occurring at the position para to the nitro group (the 6-position). rsc.orgresearchgate.net Another approach is oxidative amination, where, for instance, 3-nitropyridine can be reacted with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) to yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no
These amination reactions provide routes to amino-nitropyridine structures, which are valuable intermediates in the synthesis of more complex heterocyclic compounds. researchgate.net
Halogenation and Oxidation Pathways
The reactivity of the 1-(3-nitropyridin-4-yl)ethanol side chain and the nitropyridine core allows for a variety of halogenation and oxidation reactions. These transformations are crucial for the synthesis of diverse pyridine derivatives, which are significant in pharmaceutical and agrochemical research. nsf.gov
Halogenation:
Direct halogenation of the pyridine ring, particularly at the 3-position, can be challenging. However, innovative methods have been developed to achieve this transformation. One such strategy involves a ring-opening, halogenation, and ring-closing sequence. nih.gov In this process, the pyridine ring is temporarily converted into an acyclic Zincke imine intermediate. This intermediate, being electron-rich, readily undergoes regioselective halogenation. nih.gov Subsequent ring-closure regenerates the aromatic pyridine ring, now halogenated at the desired position. nih.gov
For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used as halogenating agents for these intermediates. nsf.gov The reaction conditions, such as temperature, can influence the selectivity of the halogenation. nsf.gov For example, bromination with NBS at lower temperatures has been shown to afford higher selectivity. nsf.gov
A general one-pot procedure for the 3-halogenation of pyridines can be summarized as follows:
Ring Opening: Reaction of the pyridine derivative with an amine (e.g., dibenzylamine) to form the Zincke imine. nih.gov
Halogenation: Introduction of a halogenating agent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov
Ring Closing: Addition of ammonium acetate (B1210297) and heating to induce cyclization and formation of the 3-halopyridine. nih.gov
| Pyridine Substrate | Halogenating Agent | Key Reaction Step | Product |
|---|---|---|---|
| Pyridine | N-Iodosuccinimide (NIS) | Ring opening, iodination, ring closing | 3-Iodopyridine |
| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | One-pot ring opening, bromination, ring closing | 3-Bromo-2-phenylpyridine |
| 3-Phenylpyridine | N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic acid (TFA) | Ring opening, iodination with acid catalysis, ring closing | 3-Iodo-5-phenylpyridine |
Oxidation Pathways:
The oxidation of pyridine derivatives can lead to various products, including N-oxides, which are versatile intermediates in organic synthesis. researchgate.net The oxidation of the ethanol (B145695) side chain in 1-(3-nitropyridin-4-yl)ethanol would be expected to yield the corresponding ketone, 1-(3-nitropyridin-4-yl)ethanone. Standard oxidizing agents can be employed for this transformation.
Furthermore, the oxidation of amino-substituted pyridines can lead to the formation of nitro derivatives. mdpi.com While 1-(3-nitropyridin-4-yl)ethanol does not possess an amino group for direct oxidation to a nitro group, this highlights a relevant transformation within the broader chemistry of functionalized pyridines. Various oxidizing agents, including peroxyacids and sodium perborate, have been utilized for the conversion of anilines to nitroarenes. mdpi.com
Selective oxidation of thienopyridines, a related class of heterocyclic compounds, has been shown to yield N-oxides, S-oxides, and sulfones, demonstrating the diverse outcomes of oxidation reactions on heteroaromatic systems. nih.gov
Condensation and Annulation Reactions
The nitropyridine core of 1-(3-nitropyridin-4-yl)ethanol is amenable to a range of condensation and annulation reactions, which are powerful methods for the construction of more complex heterocyclic systems.
Condensation Reactions:
Condensation reactions involving activated methylene (B1212753) groups adjacent to a pyridine ring are known. For instance, 1-(4-nitrophenyl)pyrrolin-2-one can undergo condensation with aromatic aldehydes. researchgate.net While this is not a direct example involving 1-(3-nitropyridin-4-yl)ethanol, it illustrates the potential for condensation reactions at positions activated by a nitro-substituted aryl or heteroaryl group. The ethanol side chain of the title compound could potentially be oxidized to a ketone, providing an activated methylene group for subsequent condensation reactions.
Three-component condensation reactions have also been employed in the synthesis of substituted tetrahydropyridinethiolates, showcasing the utility of condensation strategies in building pyridine-containing rings.
Annulation Reactions:
Annulation reactions provide a route to fused bicyclic and polycyclic heterocyclic systems. [3+2]-annulation reactions are particularly useful for constructing five-membered aromatic heterocycles. chim.it These reactions can proceed through various pathways, including oxidative annulation and annulation/elimination. chim.it Nitroalkenes are valuable partners in these reactions, acting as building blocks for nitrated heterocycles. chim.it
The annulation of pyridinium ylides with nitroalkenes, for example, is a known method for synthesizing indolizine (B1195054) derivatives. chim.it Additionally, metal-free annulation reactions of 2-aminopyridine derivatives with arenes have been developed to access pyrido[1,2-a]benzimidazole (B3050246) scaffolds. nih.gov A self-[3+2] annulation of pyridinium salts has also been reported for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.org These examples underscore the versatility of the pyridine core in constructing fused heterocyclic systems.
| Pyridine Derivative | Reaction Partner(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Pyridinium ylides | Nitroalkenes | Oxidative [3+2] annulation | Indolizines | chim.it |
| 2-Aminopyridine derivatives | Arenes | Metal-free annulation | Pyrido[1,2-a]benzimidazoles | nih.gov |
| Pyridinium salts | Self-reaction | Self-[3+2] annulation | N-indolizine-substituted pyridine-2(1H)-ones | rsc.org |
Mechanistic Investigations of Key Reactions
Nitration Mechanism of Pyridines: Sigmatropic Shifts and Intermediates
The nitration of pyridine is a classic example of an electrophilic aromatic substitution that is significantly more challenging than the nitration of benzene. askfilo.com The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. askfilo.com Furthermore, under the acidic conditions of nitration, the nitrogen atom is protonated, forming the strongly deactivated pyridinium cation. researchgate.net Consequently, direct nitration of pyridine requires harsh conditions and typically results in low yields of 3-nitropyridine. askfilo.comresearchgate.net
A more efficient and mechanistically distinct pathway for the 3-nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no This method proceeds not through a direct electrophilic aromatic substitution, but via a mechanism involving a askfilo.comrsc.org sigmatropic shift. researchgate.netresearchgate.netrsc.org
The key steps of this mechanism are:
Formation of N-nitropyridinium ion: Pyridine reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium salt intermediate. researchgate.netntnu.no
Nucleophilic Attack: Treatment of the N-nitropyridinium ion with a nucleophile, such as bisulfite (HSO₃⁻), leads to the formation of unstable dihydropyridine (B1217469) intermediates. ntnu.norsc.org Attack can occur at the 2- or 4-position of the pyridine ring. ntnu.no
askfilo.comrsc.org Sigmatropic Shift: The nitro group on the nitrogen atom of the N-nitro-1,2-dihydropyridine intermediate migrates to the 3-position of the ring via a concerted, pericyclic askfilo.comrsc.org sigmatropic shift. researchgate.netresearchgate.netntnu.norsc.org
Rearomatization: The resulting intermediate eliminates the nucleophile to regenerate the aromatic pyridine ring, yielding the 3-nitropyridine product. researchgate.net
Studies on 3-substituted pyridines have shown that the migration of the nitro group is regioselective, which supports the proposed askfilo.comrsc.org sigmatropic shift mechanism over a radical pair mechanism. ntnu.no
| Step | Intermediate | Key Transformation |
|---|---|---|
| 1 | N-nitropyridinium ion | Formation from pyridine and N₂O₅ |
| 2 | N-nitro-1,2-dihydropyridine-2-sulfonate | Nucleophilic addition of bisulfite |
| 3 | Transition state for askfilo.comrsc.org sigmatropic shift | Migration of the nitro group |
| 4 | Tetrahydro intermediate | Addition of a second bisulfite ion |
Reaction Kinetics and Transition State Analysis
The study of reaction kinetics and the analysis of transition states provide valuable insights into the mechanisms of chemical transformations. For the nitration of pyridine via the askfilo.comrsc.org sigmatropic shift pathway, kinetic studies have been performed on the decomposition of the dihydropyridine intermediates. rsc.org For the intermediate derived from pyridine itself, the activation enthalpy (ΔH‡) was determined to be 18 kcal/mol, and the activation entropy (ΔS‡) was -5 cal/mol·K. rsc.org The rate of this reaction was found to be only marginally affected by the polarity of the reaction medium. rsc.org
Transition state theory is a fundamental concept used to understand reaction rates. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex (the transition state). wikipedia.org The Gibbs free energy of activation (ΔG‡) is a key parameter that determines the rate of a reaction. wikipedia.org
In the context of reactions involving nitropyridines, theoretical studies on the initial reaction kinetics and mechanisms of nitrotoluene isomers have been conducted. rsc.org These studies involve mapping the potential energy surfaces and optimizing the geometries of reactants, transition states, and products. rsc.org Such computational approaches can be applied to reactions of 1-(3-nitropyridin-4-yl)ethanol to elucidate reaction pathways and predict reaction rates.
For the vicarious nucleophilic substitution (VNS) of nitropyridines, mechanistic studies have revealed that steric hindrance can play a crucial role. acs.org For example, the reaction of a secondary carbanion with 3-nitropyridine was found to form a stable Meisenheimer-type adduct that did not proceed to the alkylated product due to steric hindrance in the elimination step. acs.org This highlights the importance of considering the three-dimensional structure of transition states in understanding reactivity.
Role of Catalyst Regeneration and Turnover in Enantioselective Processes
The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry. researchgate.netnih.gov Catalytic enantioselective methods offer an efficient way to produce these compounds with high optical purity. researchgate.netnih.gov In any catalytic cycle, the regeneration of the active catalyst and a high turnover number are essential for an efficient process.
Several catalytic enantioselective transformations of pyridine derivatives have been developed, including:
Copper-catalyzed asymmetric alkylation: β-substituted alkenyl pyridines can be alkylated with high enantioselectivity using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. researchgate.netnih.gov
Rhodium-catalyzed asymmetric reductive Heck reaction: This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine- and sp²-hybridized boronic acids. nih.gov
Iridium-catalyzed enantioselective C3-allenylation: Pyridines can be functionalized at the C3 position with excellent enantioselectivity using an Ir(I)/(P,olefin) complex. digitellinc.com
Organocatalytic dearomatization: The addition of C(1)-ammonium enolates to pyridinium salts, catalyzed by an isothiourea catalyst, yields enantioenriched 1,4-dihydropyridines. rsc.org
In these catalytic cycles, the chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) binds to the substrate(s), facilitates the stereoselective bond formation in the transition state, and is then released in its original form to participate in another catalytic cycle. The efficiency of catalyst regeneration is crucial for achieving a high turnover number, which is the number of substrate molecules converted per molecule of catalyst.
The specific mechanisms of catalyst regeneration vary depending on the reaction. For example, in a typical cross-coupling reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The active catalyst is regenerated in the final reductive elimination step. In organocatalysis, the catalyst is often regenerated through a proton transfer or elimination step. The stability of the catalyst under the reaction conditions is also a critical factor for maintaining high catalytic activity over time.
Role in Advanced Organic Synthesis and Derivatization
1-(3-Nitropyridin-4-yl)ethanol as a Synthetic Building Block
1-(3-Nitropyridin-4-yl)ethanol is a versatile synthetic building block in organic chemistry, primarily due to the presence of multiple reactive sites within its structure. The nitropyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the nitro group itself can be a versatile functional handle for various transformations. Pyridine (B92270) derivatives are a significant class of heterocyclic compounds with wide applications in the synthesis of biologically active substances, including those with antimicrobial, antiviral, and anticancer properties. The ethanol (B145695) side chain, with its secondary hydroxyl group, offers another point for modification and elaboration, further enhancing the molecule's synthetic utility.
The strategic placement of the nitro group and the ethanol substituent on the pyridine ring allows for regioselective reactions. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations. Nitropyridine derivatives serve as key precursors in the construction of more complex heterocyclic systems. nih.govgoogle.com For instance, the general reactivity of 3-nitropyridines allows for functionalization at positions para to the nitro group. ntnu.no This inherent reactivity makes 1-(3-Nitropyridin-4-yl)ethanol a valuable intermediate for generating a library of substituted pyridine compounds, which are crucial in medicinal chemistry and materials science. synthinkchemicals.com
Strategies for Derivatization and Functionalization
Chemical derivatization is a critical technique to enhance the properties and reactivity of molecules. nih.govresearchgate.net For 1-(3-Nitropyridin-4-yl)ethanol, derivatization strategies can be broadly categorized into modifications of the ethanol side chain and functionalization of the nitropyridine moiety. These strategies aim to introduce new functional groups, alter the electronic properties of the molecule, or build more complex molecular architectures.
The synthesis of derivatives from 1-(3-Nitropyridin-4-yl)ethanol can be achieved through reactions targeting either the pyridine ring or the side chain. The nitropyridine core is particularly important for creating substituted heterocyclic systems. jetir.org The synthesis of various nitropyridine building blocks is a key focus in pharmaceutical development, indicating a high demand for diverse derivatives. pharmalego.com One-pot multicomponent reactions are often employed to generate highly substituted pyridine derivatives efficiently. jetir.org For example, a general approach to highly functionalized pyridin-4-ol derivatives involves a three-component reaction, which can be extended to produce versatile precursors for further synthetic steps. chim.it While not starting from 1-(3-Nitropyridin-4-yl)ethanol directly, these methods illustrate the types of complex structures that can be built upon a pyridine core.
| Precursor Type | Reagents | Product Type | Reference |
| 3-Nitropyridines | Hydroxylamine (B1172632), 4-amino-1,2,4-triazole | Aminated nitropyridines | ntnu.no |
| Dinitropyridone | Ketones, Ammonia (B1221849) | Substituted 5-nitropyridines | nih.gov |
| Lithiated alkoxyallenes | Nitriles, Carboxylic acids | Highly substituted pyridin-4-ols | chim.it |
| Malononitrile | Substituted benzaldehyde, Ethyl acetoacetate, 2-amino pyridine | Substituted dihydropyridine (B1217469) carboxylates | jetir.org |
The ethanol side chain provides a key site for diversification. The secondary hydroxyl group can undergo a range of classical organic transformations. These include:
Oxidation: The alcohol can be oxidized to the corresponding ketone, 4-acetyl-3-nitropyridine, which then serves as a precursor for further reactions such as condensations or nucleophilic additions at the carbonyl group.
Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, allowing for the introduction of a wide variety of functional groups. This can be used to modify the molecule's solubility, lipophilicity, or to attach it to other molecular scaffolds.
Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce halogens, azides, nitriles, or other functionalities.
These modifications allow for the fine-tuning of the molecule's properties and its use in the synthesis of a broader range of target compounds.
The nitropyridine ring is rich in chemical reactivity, offering several avenues for modification.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 3-nitropyridine (B142982) ring facilitates the substitution of leaving groups at positions ortho and para to the nitro group. While 1-(3-Nitropyridin-4-yl)ethanol does not have a leaving group in these activated positions, precursor molecules like 2-chloro- or 4-chloro-3-nitropyridines are common substrates for SNAr reactions with amines, alkoxides, and thiolates to introduce diverse substituents. google.com
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental as it converts an electron-withdrawing group into an electron-donating group, drastically altering the ring's reactivity. The resulting 4-(1-hydroxyethyl)pyridin-3-amine is a valuable building block for synthesizing fused heterocyclic systems like pyrazolopyridines or pyrazolopyrimidines. researchgate.net
Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of substituents onto the nitropyridine ring, typically at a position ortho to the nitro group. ntnu.no
Cycloaddition Reactions: Nitropyridines can act as 2π-partners in 1,3-dipolar cycloadditions. For instance, reactions with azomethine ylides can lead to the synthesis of novel pyrroline and pyrrolidine derivatives that are condensed with the pyridine ring. nih.gov This dearomatization process provides access to saturated, complex heterocyclic structures.
The following table summarizes some documented reactions for the functionalization of nitropyridines.
| Reaction Type | Reagent | Product | Reference |
| 1,3-Dipolar Cycloaddition | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivatives | nih.gov |
| Amination (VNS) | Hydroxylamine | 4-Amino-3-nitropyridine (B158700) | ntnu.no |
| Ring Transformation | Ketones, Ammonium (B1175870) acetate (B1210297) | Nitroanilines, Nitropyridines | nih.gov |
Applications in Heterocyclic Compound Synthesis
The structural features of 1-(3-Nitropyridin-4-yl)ethanol make it a valuable precursor for the synthesis of other heterocyclic systems. The combination of the pyridine ring and the functionalized side chain allows for its incorporation into ring-forming reactions to construct bicyclic or more complex polycyclic compounds.
Pyrrole Synthesis: Pyrrole derivatives are ubiquitous in natural products and pharmaceuticals. researchgate.net Several synthetic strategies for pyrroles could potentially utilize 1-(3-Nitropyridin-4-yl)ethanol as a starting material after suitable modifications. organic-chemistry.org For example, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netsemanticscholar.org The ethanol side chain of 1-(3-Nitropyridin-4-yl)ethanol could be elaborated into part of a 1,4-dicarbonyl structure. Furthermore, syntheses involving nitroolefins provide another route to pyrroles. researchgate.net It is conceivable that the nitropyridine moiety could be transformed to participate in such cyclizations. A more direct approach involves the use of nitropyridines in cycloaddition reactions to form pyrrolidine rings, which can be subsequently aromatized. nih.gov
Furanone Synthesis: Furanone derivatives are also important heterocyclic motifs. The synthesis of furanones can be achieved through various routes, including the ring closure of aroylpropionic acids. researchgate.net While a direct pathway from 1-(3-Nitropyridin-4-yl)ethanol is not explicitly documented, its structural elements could be incorporated into precursors for furanone synthesis. For example, a furan-containing chalcone analogue has been used to prepare various furan derivatives through addition and ring-closure reactions, demonstrating a general strategy that could be adapted. researchgate.net
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the role of the chemical compound 1-(3-Nitropyridin-4-yl)ethanol in the construction of indole and imidazopyridine ring systems, or its application in multi-component reaction pathways.
Searches for the compound, including by its CAS number (161871-64-3), in the context of these specific organic synthesis applications did not yield any relevant research findings. The literature extensively covers the synthesis of indoles and imidazopyridines through various routes, often utilizing other nitropyridine derivatives as precursors. Similarly, the principles and applications of multi-component reactions are well-documented. However, a direct link or established methodology involving 1-(3-Nitropyridin-4-yl)ethanol for these purposes is not present in the reviewed sources.
Therefore, content for the requested sections cannot be generated without deviating from the strict requirements for scientific accuracy and focus solely on the specified compound.
Computational Chemistry and Theoretical Investigations of 1 3 Nitropyridin 4 Yl Ethanol
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods model the behavior of electrons to predict geometry, energy, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tandfonline.com It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and thermochemical properties like the heat of formation. researchgate.net For nitropyridine derivatives, DFT calculations are crucial for understanding how the electron-withdrawing nitro group and other substituents influence the aromatic pyridine (B92270) ring. tandfonline.comresearchgate.net
Commonly, the B3LYP functional is paired with a basis set like 6-311G++(d,p) or cc-pVTZ to achieve a balance between computational cost and accuracy for pyridine-containing systems. researchgate.netnih.gov Such calculations for 1-(3-Nitropyridin-4-yl)ethanol would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The results would reveal structural effects, such as the potential for the nitro group to deviate from the plane of the pyridine ring due to steric hindrance or electronic interactions with the adjacent ethanol (B145695) substituent. nih.gov
Table 1: Illustrative Predicted Geometric Parameters for 1-(3-Nitropyridin-4-yl)ethanol using DFT
Note: These are representative values based on typical findings for related molecules and are for illustrative purposes only. Actual calculated values would require a specific DFT study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ring)-N(nitro) | ~1.45 Å |
| Bond Length | C(ring)-C(ethanol) | ~1.52 Å |
| Bond Angle | O-N-O (nitro) | ~125° |
| Dihedral Angle | C(ring)-C(ring)-N-O | ~10-30° |
HOMO-LUMO Analysis and Charge Transfer Properties
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT).
For 1-(3-Nitropyridin-4-yl)ethanol, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, localizing electron density on and around this group. The pyridine ring and the ethanol substituent, particularly the oxygen's lone pairs, would contribute significantly to the HOMO. This distribution facilitates charge transfer from the ethanol and pyridine ring system towards the nitro group upon electronic excitation. Analysis of related substituted pyridines shows that substituents dramatically influence the HOMO and LUMO energies and, consequently, the energy gap. researcher.life
Table 2: Representative Quantum Chemical Descriptors for Reactivity Analysis
Note: This table presents typical descriptors that would be calculated from a HOMO-LUMO analysis. The values are illustrative.
| Descriptor | Formula | Significance | Illustrative Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | ~ -6.8 eV |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | ~ -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | ~ 4.3 eV |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Electron-attracting power | ~ 4.65 eV |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Resistance to charge transfer | ~ 2.15 eV |
| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons | ~ 5.0 eV |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wisc.edu This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and hydrogen bonding. researchgate.net
Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions
Note: This table illustrates the type of data generated from an NBO analysis. E(2) represents the stabilization energy. Values are hypothetical.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π(Cring-Cring) | ~ 2.5 | Hyperconjugation |
| LP (Nring) | σ(Cring-Cethanol) | ~ 1.8 | Hyperconjugation |
| π (Cring-Cring) | π*(Nnitro-O) | ~ 20.1 | Intramolecular Charge Transfer |
Molecular Modeling and Simulation of Reaction Pathways
Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing insights into mechanisms and predicting outcomes.
Transition State Characterization and Energy Landscapes
Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these transient structures. By mapping the energies of reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed, which clarifies the reaction mechanism and determines its feasibility.
For 1-(3-Nitropyridin-4-yl)ethanol, this analysis could be applied to reactions such as the oxidation of the alcohol to a ketone or reactions involving nucleophilic substitution on the pyridine ring. Pyridine and its derivatives can act as catalysts or intermediates in various reactions, including hydrogen transfer processes. echemi.com Theoretical modeling of these pathways would reveal the activation energies, helping to predict reaction rates and selectivity. mdpi.com
Conformational Analysis and Stereochemical Prediction
Most molecules are not rigid and can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them. mdpi.com
For 1-(3-Nitropyridin-4-yl)ethanol, key rotatable bonds include the C(ring)-C(ethanol) bond and the C-O bond of the side chain. Rotation around these bonds will lead to different conformers with varying energies due to steric hindrance and intramolecular interactions (e.g., hydrogen bonding between the hydroxyl proton and the nitro group's oxygen). nih.gov For instance, ethanol itself exists in both anti and gauche conformations that are nearly equal in energy. researchgate.netresearchgate.net A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, would identify the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. This information is crucial for predicting the molecule's predominant shape, which influences its physical properties and biological activity.
Theoretical Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly DFT, are instrumental in predicting the spectroscopic properties of molecules like 1-(3-Nitropyridin-4-yl)ethanol. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their resonance frequencies relative to a standard. For 1-(3-Nitropyridin-4-yl)ethanol, theoretical calculations would involve optimizing the molecular geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ijcce.ac.ir
The predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring is expected to cause a downfield shift for the adjacent protons and carbons. Conversely, the electron-donating character of the ethanol substituent would influence the shielding of the neighboring nuclei. A representative table of predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Nitropyridin-4-yl)ethanol, based on computational studies of analogous substituted pyridines, is presented below.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Nitropyridin-4-yl)ethanol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~155 |
| H2 | ~9.1 | - |
| C3 | - | ~135 |
| C4 | - | ~150 |
| C5 | - | ~120 |
| H5 | ~7.8 | - |
| C6 | - | ~148 |
| H6 | ~8.9 | - |
| Cα (ethanol) | - | ~65 |
| Hα (ethanol) | ~5.0 | - |
| Cβ (ethanol) | - | ~25 |
| Hβ (ethanol) | ~1.6 | - |
Note: These are illustrative values and would need to be confirmed by specific calculations for 1-(3-Nitropyridin-4-yl)ethanol.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. acs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. For 1-(3-Nitropyridin-4-yl)ethanol, DFT calculations would reveal characteristic vibrational frequencies associated with specific functional groups.
Key vibrational modes would include the asymmetric and symmetric stretching of the nitro group (NO₂), typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The O-H stretch of the alcohol group would appear as a broad band around 3400-3200 cm⁻¹. The C-O stretching of the alcohol would be expected around 1100-1000 cm⁻¹. Aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the ring stretching modes would appear in the 1600-1400 cm⁻¹ region. A table of representative predicted vibrational frequencies is provided below.
Illustrative Predicted Vibrational Frequencies for 1-(3-Nitropyridin-4-yl)ethanol
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3350 |
| Aromatic C-H Stretch | ~3100 |
| Aliphatic C-H Stretch | ~2950 |
| C=N, C=C Ring Stretch | ~1600 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
Note: These are illustrative values. Actual calculations may yield slightly different frequencies, and scaling factors are often applied to improve agreement with experimental data.
Thermodynamic Property Calculations and Temperature Dependence
Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net These calculations are typically performed using the results of the vibrational frequency analysis, as the vibrational partition function is a key component in determining these properties.
The temperature dependence of these thermodynamic properties can also be modeled. By calculating these properties at various temperatures, it is possible to understand how the stability and reactivity of 1-(3-Nitropyridin-4-yl)ethanol might change with temperature. For instance, the heat of formation can be calculated using isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved, a method that has been applied to nitropyridine derivatives to improve the accuracy of the results. researchgate.net
Below is an illustrative table showing the predicted temperature dependence of key thermodynamic properties for 1-(3-Nitropyridin-4-yl)ethanol.
Illustrative Temperature Dependence of Thermodynamic Properties for 1-(3-Nitropyridin-4-yl)ethanol
| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 298.15 | 15.2 | 95.8 | -13.3 |
| 400 | 19.8 | 105.2 | -22.3 |
| 500 | 25.1 | 113.5 | -31.6 |
Note: These values are representative and based on calculations for structurally similar organic molecules. Specific calculations for 1-(3-Nitropyridin-4-yl)ethanol are required for accurate data.
Future Research Directions and Synthetic Innovations for 1 3 Nitropyridin 4 Yl Ethanol
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing 1-(3-nitropyridin-4-yl)ethanol is a primary focus of current research. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. Modern approaches aim to overcome these limitations through innovative strategies.
One promising area is the exploration of green chemistry principles. This includes the use of renewable starting materials, safer solvents, and catalytic reactions that minimize waste. For instance, researchers are investigating biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thus reducing the environmental impact.
| Synthetic Approach | Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Biocatalysis, renewable feedstocks, safer solvents |
| One-Pot Synthesis | Increased efficiency, reduced waste | Tandem reactions, domino sequences |
| Reusable Catalysts | Cost-effective, sustainable | Heterogeneous catalysts, recyclable organocatalysts |
Exploration of Undiscovered Reactivity Patterns
The unique chemical structure of 1-(3-nitropyridin-4-yl)ethanol, featuring a nitro group, a pyridine (B92270) ring, and a hydroxyl group, offers a rich landscape for exploring novel reactivity patterns. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov
Future research will likely focus on uncovering new transformations by reacting 1-(3-nitropyridin-4-yl)ethanol with a diverse range of reagents under various conditions. This could lead to the discovery of unexpected reaction pathways and the synthesis of novel derivatives with interesting properties. For example, the selective reduction of the nitro group to an amino group opens up possibilities for a wide array of subsequent functionalizations. nih.gov
Furthermore, the hydroxyl group can be utilized as a handle for introducing new functional groups or for directing reactions to specific positions on the pyridine ring. The interplay between the different functional groups can lead to complex and selective transformations, expanding the synthetic utility of this versatile scaffold.
Advanced Catalytic Systems for Enantioselective Synthesis
The synthesis of enantiomerically pure 1-(3-nitropyridin-4-yl)ethanol is of great importance, particularly for applications in the pharmaceutical and agrochemical industries where stereochemistry plays a crucial role in biological activity. Advanced catalytic systems are being developed to achieve high levels of enantioselectivity.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.orgresearchgate.net Chiral organic molecules can catalyze reactions with high enantioselectivity, offering an alternative to traditional metal-based catalysts. Researchers are designing new organocatalysts specifically tailored for the synthesis of chiral alcohols like 1-(3-nitropyridin-4-yl)ethanol.
Another important approach is the use of chiral metal complexes as catalysts. uva.es These catalysts can coordinate with the substrate in a way that directs the reaction to produce one enantiomer preferentially. The development of new ligands for these metal complexes is an active area of research, aiming to improve catalytic activity and enantioselectivity. Biocatalysis, using enzymes such as ketoreductases, also presents a highly effective method for producing enantiopure alcohols. digitellinc.com
| Catalytic System | Key Features | Research Directions |
| Organocatalysis | Metal-free, environmentally benign | Design of novel chiral catalysts, expansion of reaction scope |
| Chiral Metal Complexes | High catalytic activity and selectivity | Development of new ligands, understanding of reaction mechanisms |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering, process optimization |
Integration with Flow Chemistry and Automation for Scalable Production
For the large-scale production of 1-(3-nitropyridin-4-yl)ethanol, the integration of flow chemistry and automation offers significant advantages over traditional batch processes. flinders.edu.aueuropa.eu Flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govthieme-connect.de
This enhanced control leads to improved reaction yields, higher product purity, and increased safety, especially for highly exothermic or hazardous reactions. europa.eu Flow systems can also be easily scaled up by running the process for a longer time or by using parallel reactors.
Automation plays a key role in optimizing and running flow processes efficiently. Automated systems can monitor reactions in real-time, adjust parameters as needed, and perform in-line purification, leading to a more streamlined and cost-effective manufacturing process. researchgate.netresearchgate.net The development of integrated flow and automation platforms is a key area of research for the scalable synthesis of 1-(3-nitropyridin-4-yl)ethanol and other important chemical compounds.
Design of Complex Architectures Incorporating the 1-(3-Nitropyridin-4-yl)ethanol Scaffold
The 1-(3-nitropyridin-4-yl)ethanol scaffold serves as a versatile building block for the construction of more complex molecules with diverse applications. Its functional groups provide multiple points for modification, allowing for the creation of a wide range of derivatives. nih.gov
In medicinal chemistry, this scaffold can be incorporated into larger molecules to create new drug candidates. The pyridine ring is a common motif in many biologically active compounds, and the nitro and hydroxyl groups can be further functionalized to optimize pharmacological properties. humanjournals.com
In materials science, the incorporation of the 1-(3-nitropyridin-4-yl)ethanol unit into polymers or other materials can impart specific properties, such as thermal stability, conductivity, or optical activity. The design and synthesis of novel complex architectures based on this scaffold is an exciting area of research with the potential to lead to new discoveries in various scientific fields.
Q & A
What are the established synthetic routes for 1-(3-Nitropyridin-4-yl)ethanol in laboratory settings?
Answer (Basic):
1-(3-Nitropyridin-4-yl)ethanol is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-chloro-3-nitropyridine and boronic acid derivatives. For example, 3-(3-nitropyridin-4-yl)benzoic acid was synthesized by reacting 4-chloro-3-nitropyridine with 3-carboxyphenylboronic acid under reflux conditions with a palladium catalyst, yielding 47% after 20 hours . Ethanol-mediated reductions or nucleophilic substitutions may also introduce the ethanol moiety. Researchers should prioritize anhydrous conditions and catalyst optimization (e.g., Pd(PPh₃)₄) to minimize side reactions.
Which spectroscopic techniques are most effective for characterizing 1-(3-Nitropyridin-4-yl)ethanol, and what key spectral markers should researchers prioritize?
Answer (Basic):
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and nitro groups) and the ethanol group’s hydroxyl (δ 1.5–2.5 ppm for CH₂ and δ 4.5–5.5 ppm for OH). For example, 3-(3-nitropyridin-4-yl)-N-(pent-4-yn-1-yl)benzamide showed distinct pyridine peaks at δ 8.6–9.1 ppm .
- HRMS-ESI : Confirm molecular weight (e.g., [M+H]⁺ at m/z 167.16 for the parent compound) .
- IR Spectroscopy : Detect nitro group stretching (~1520 cm⁻¹) and hydroxyl vibrations (~3250 cm⁻¹) .
How can researchers optimize reaction yields for 1-(3-Nitropyridin-4-yl)ethanol synthesis using statistical experimental design methods?
Answer (Advanced):
Response Surface Methodology (RSM) and Box-Behnken designs are effective for optimizing parameters like solvent ratio, temperature, and catalyst loading. For ethanol-based extractions, RSM models with coded variables (e.g., ethanol concentration, ultrasonic power) have predicted optimal yields within 2% error . Similarly, Box-Behnken designs can test interactions between reaction time, equivalents of boronic acid, and Pd catalyst concentration, as demonstrated in continuous-flow hydrogenation studies .
What strategies are recommended for resolving contradictions in spectral data during structural elucidation of nitroaromatic ethanol derivatives?
Answer (Advanced):
- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 1-(2-chloro-5-nitrophenyl)-1-phenylethanol ).
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., OH groups).
- Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts. Contradictions in aromatic regions may arise from tautomerism or solvent effects, requiring iterative refinement .
What methodologies enable enantioselective synthesis of 1-(3-Nitropyridin-4-yl)ethanol, particularly for obtaining (S)- or (R)-configurations?
Answer (Advanced):
Chiral resolution via enzymatic kinetic resolution or asymmetric catalysis using chiral ligands (e.g., BINAP) can achieve enantioselectivity. For example, (S)-1-(3-nitrophenyl)ethanol was characterized with an [α]D²⁵ = +12.4° (c = 1, CHCl₃), confirming stereochemical purity . Transition-metal catalysts (e.g., Ru carbenes) may also induce asymmetry during allylic rearrangements .
How can researchers design mechanistic studies to investigate nucleophilic substitution pathways in 3-nitropyridine derivatives?
Answer (Advanced):
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated ethanol to identify rate-determining steps.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect transient species in photoredox-mediated reactions .
- Computational Modeling : Map potential energy surfaces for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software, as applied in palladium-catalyzed coupling studies .
What functionalization strategies are reported for modifying the ethanol moiety in 1-(3-Nitropyridin-4-yl)ethanol to create advanced intermediates?
Answer (Advanced):
- Esterification : React with acyl chlorides (e.g., benzoyl chloride) under basic conditions to form esters for prodrug development.
- Oxidation : Convert the ethanol group to a ketone using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO .
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition, as demonstrated in synthesizing 4-(trifluoromethylphenyl)-1,2,3-triazole derivatives .
How should researchers address solubility challenges in purification of nitroaromatic ethanol derivatives?
Answer (Advanced):
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by recrystallization in ethanol/water mixtures .
- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro-containing byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is effective for polar derivatives .
What safety protocols are critical when handling 1-(3-Nitropyridin-4-yl)ethanol in laboratory settings?
Answer (Basic):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .
How can researchers leverage 1-(3-Nitropyridin-4-yl)ethanol as a precursor for bioactive molecule development?
Answer (Advanced):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
